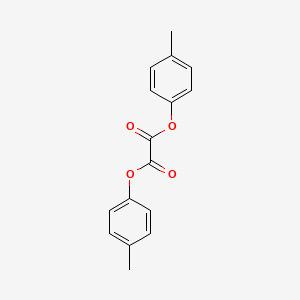
Bis(3-methylphenyl)oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylphenyl)oxalate: is an organic compound with the molecular formula C16H14O4 . It is an ester derived from oxalic acid and 3-methylphenol (m-cresol). This compound is known for its applications in chemiluminescence, where it is used in glow sticks and other light-emitting devices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(3-methylphenyl)oxalate can be synthesized through the esterification reaction between oxalic acid and 3-methylphenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-methylphenyl)oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Bis(3-methylphenyl)oxalate is widely used in chemiluminescence studies. It serves as a key component in glow sticks, where it reacts with hydrogen peroxide to produce light.
Biology and Medicine: The compound’s chemiluminescent properties are utilized in various biological assays and diagnostic tests. It helps in detecting the presence of specific biomolecules by emitting light upon reaction.
Industry: In the industrial sector, this compound is used in the manufacturing of light-emitting devices and safety equipment. Its ability to produce light without an external power source makes it valuable in emergency lighting and signaling applications.
Mécanisme D'action
The chemiluminescent reaction of bis(3-methylphenyl)oxalate involves the decomposition of the ester in the presence of hydrogen peroxide. This reaction produces an excited state intermediate, which releases energy in the form of visible light as it returns to the ground state. The molecular targets and pathways involved in this reaction are primarily the ester bonds and the peroxide molecules.
Comparaison Avec Des Composés Similaires
- Bis(2,4-dinitrophenyl)oxalate
- Bis(2,4,6-trichlorophenyl)oxalate
- Bis(pentachlorophenyl)oxalate
Comparison: Bis(3-methylphenyl)oxalate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and chemiluminescent properties. Compared to other similar compounds, it offers a different wavelength of emitted light and varying stability under different conditions. This makes it suitable for specific applications where other compounds may not perform as effectively.
Propriétés
Formule moléculaire |
C16H14O4 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
bis(4-methylphenyl) oxalate |
InChI |
InChI=1S/C16H14O4/c1-11-3-7-13(8-4-11)19-15(17)16(18)20-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
AHXJGDRTHIUPPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)C(=O)OC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


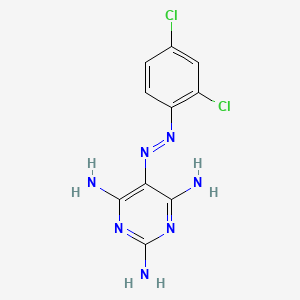

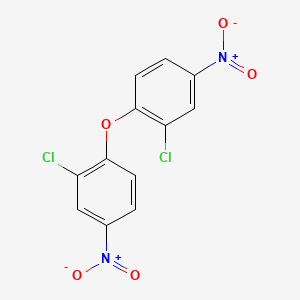
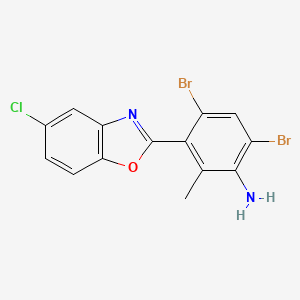
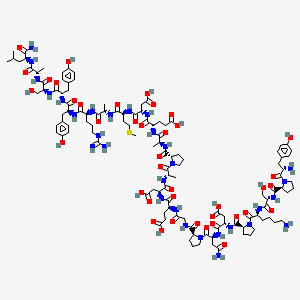
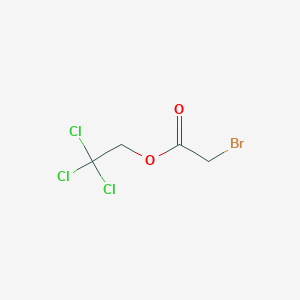
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)

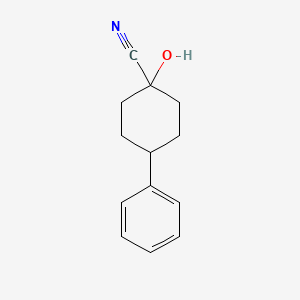
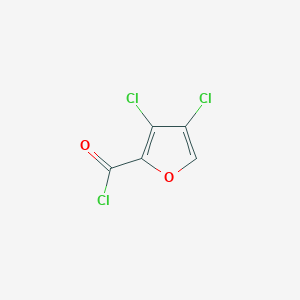
![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)

